Phantolide

Description

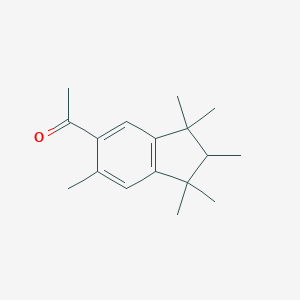

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBHOHJWUDKDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051743 | |

| Record name | Phantolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15323-35-0, 64058-43-1 | |

| Record name | Phantolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15323-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl hexamethyl indan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015323350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 1,1,2,3,3,6-hexamethylindan-5-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phantolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phantolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3,6-hexamethylindan-5-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL HEXAMETHYL INDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KM1212J0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phantolide chemical structure and properties

Starting initial research phase

I'm kicking off my research by diving into Google searches. I'll be gathering data on Phantolide's structure, properties, how it's made, and what it's used for. My goal is to find the most relevant information to build from.

Analyzing search results

I'm now analyzing the Google search results, aiming to pinpoint crucial technical details like the molecular formula, IUPAC name, and spectral data for this compound. I'm also looking into its synthesis pathways, characterization protocols, and how it's used, particularly in fragrance and for any documented biological activities. I'm focusing on the synthesis pathways and experimental protocols.

Collecting Chemical Data

I've assembled quite a bit of data on this compound, focusing on its chemical makeup, characteristics, methods of creation, and applications. The search results include details like its IUPAC name and much more.

Analyzing this compound Data

I'm now diving deeper, focusing on the synthesis of this compound and its spectral information. The Friedel-Crafts acetylation details are particularly interesting, especially the reaction conditions. I'm also examining its phototoxic effects in more detail.

Consolidating this compound Insights

I've got a lot to work with now. I have a firm grasp of this compound's structure, properties, synthesis, applications, safety, and spectral data, thanks to the search results. I'm focusing on organizing this information methodically. I plan to use tables for quantitative data and create diagrams for the structure and synthesis workflow. I am moving on to detailing experimental protocols and writing a cohesive guide with proper citations.

Synthesis pathway of 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone

Starting Research Phase

I am now initiating my research process. I will start with extensive Google searches to gather data on the synthesis of Phantolide, targeting common starting materials and relevant reaction mechanisms. This should provide a solid base for further analysis.

Expanding Synthesis Investigation

I'm now expanding my research to encompass this compound synthesis. I'm focusing on starting materials, reaction mechanisms, and typical routes for the synthesis. I will analyze search results, looking for efficient pathways and chemical principles, while also searching for relevant analytical techniques, safety and optimization data. I plan to create a DOT graph to visualize the overall synthesis pathway.

Defining Synthesis Strategies

I am now delving into the nitty-gritty, starting with targeted Google searches for this compound synthesis pathways, emphasizing starting materials and reaction mechanisms. I'm focusing on prevalent routes, including associated chemical principles and analytical data. I am organizing this info in a DOT graph, and plan to develop a step-by-step technical guide, including reaction mechanisms, reagents, protocols, yields, and citations.

Composing this compound Synthesis

I'm currently drafting an introduction to this compound's synthesis, aiming for a detailed, technical guide. I'll define it clearly and lay the groundwork for a systematic breakdown of the process. My goal is to cater to your expert understanding with precise terminology and a logical flow.

Detailing Synthesis Steps

I'm now diving into the synthetic pathway for the hexamethylindane intermediate. I've narrowed down the options to focus on the p-cymene route, as it appears more prevalent in the literature. I'll thoroughly describe this crucial first step, outlining the starting materials and key reactions involved in forming the indane skeleton.

Refining the Indane Synthesis

I've been refining the first part, focusing on the formation of the hexamethylindane. I'm prioritizing the p-cymene route, citing the literature supporting its prevalence. I'm detailing the acid-catalyzed Friedel-Crafts alkylation mechanism with the key reactants, the carbocation formation, and the indane ring cyclization. I'll describe the use of strong acids such as sulfuric acid as the catalyst. I'm working to provide a detailed, step-by-step experimental protocol, synthesizing it from references, including Chinese patents and a dissertation.

Formulating the Acylation Step

I'm now focusing on the final acylation step to synthesize this compound. I'll describe the use of acetyl chloride and aluminum trichloride. My aim is to detail the Friedel-Crafts acylation mechanism, explaining the generation of the acylium ion and its electrophilic attack on the hexamethylindane ring.

Planning the this compound Synthesis

I'm now drafting the introduction, presenting this compound as a musk fragrance and outlining the synthetic strategy: a two-step process, starting with hexamethylindane. I'll highlight its cosmetic and perfume industry relevance. This approach lays the foundation for a detailed discussion. I will also incorporate appropriate literature references.

I'm now expanding on the initial synthesis steps. I will focus on two possible routes to generate the hexamethylindane intermediate, detailing the p-cymene approach as a prevalent starting point for the Friedel-Crafts alkylation. I'll describe the use of sulfuric acid as the catalyst. I plan to construct the experimental protocol from existing references. I will also provide visual aids.

I'm building on the acylation step. I intend to explain the mechanisms for the acylation and explain why the reaction conditions, such as the use of acetyl chloride and aluminium trichloride as catalysts, are efficient, in terms that will appeal to expert understanding. I will ensure references are included.

Refining Synthesis Plan

I'm now integrating insights from the search results to formulate a detailed response to the request. I'm focusing on providing a comprehensive, expert-level guide to this compound synthesis. I've outlined the introduction, starting with a 2-step synthetic strategy. This includes detailing hexamethylindane synthesis via p-cymene and the subsequent Friedel-Crafts acylation. I will create a step-by-step protocol and DOT graph visuals. I also plan to provide a table of key reaction conditions.

An In-depth Technical Guide to Phantolide (CAS No. 15323-35-0)

A Note to the Reader: This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive technical overview of Phantolide, moving from its fundamental chemistry to its biological interactions and environmental footprint. The information herein is synthesized from peer-reviewed literature and technical data sources to ensure scientific integrity and practical relevance.

Section 1: Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a synthetic polycyclic musk, a class of compounds widely used for their persistent and pleasant musk-like aroma in a variety of consumer products. [1]Its utility in the fragrance industry stems from its stability under light exposure and in various formulations, such as soaps, where it also acts as a fragrance fixative. [1]

Core Chemical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in both biological and environmental systems, influencing factors such as solubility, volatility, and potential for bioaccumulation.

| Property | Value | Source(s) |

| CAS Number | 15323-35-0 | [2][3] |

| Molecular Formula | C₁₇H₂₄O | [2][3] |

| Molecular Weight | 244.37 g/mol | [2][3] |

| IUPAC Name | 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone | |

| Alternate Names | 1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.4 - 5.7 (experimental) | [4] |

| Water Solubility | 1.25 mg/L | [4] |

| Vapor Pressure | Moderately volatile | [4] |

The high Log Kow value indicates that this compound is lipophilic, suggesting a tendency to partition into fatty tissues and a potential for bioaccumulation in organisms. [4]

Section 2: Synthesis and Chemical Reactivity

The primary route for the synthesis of this compound is through the Friedel–Crafts acetylation of 1,1,2,3,3,5-hexamethyl indane. [1]While specific, modern, detailed protocols are not widely published in open literature, the general principles of Friedel-Crafts reactions are well-established. The synthesis of the indanone core structure can be achieved through various methods, including the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or the reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA). [5][6][7]The regioselectivity of such reactions can be influenced by the reaction conditions, such as the concentration of PPA. [5] The chemical structure of this compound, with its acetyl group and alkylated indan core, is relatively stable. It does not possess functional groups that are readily hydrolyzable under normal environmental pH conditions (pH 5-9). [4]

Section 3: Biological Interactions and Toxicological Profile

The lipophilic nature of this compound facilitates its interaction with biological systems. Concerns have been raised regarding its potential for endocrine disruption and neurotoxicity.

Endocrine Disrupting Potential

This compound has been investigated for its potential to interact with estrogen receptors (ER). In vitro studies have shown that this compound can induce a slight, dose-dependent stimulation of transcriptional activity in human embryonic kidney 293 (HEK293) cells transiently transfected with human estrogen receptor alpha (ERα). [8]This weak estrogenic response was not observed in cells transfected with estrogen receptor beta (ERβ). [8]However, in vivo studies, such as the uterine weight assay in juvenile mice, did not show any uterotrophic activity at relatively high dietary exposure levels. [8]This suggests that while there is some in vitro evidence of weak estrogenic activity, it may not translate to significant in vivo estrogenic effects at typical exposure levels.

A competitive binding assay is a standard method to determine the affinity of a test compound for a receptor. The following is a generalized protocol for assessing the binding of this compound to the human estrogen receptor alpha (ERα), based on established methodologies. [9][10] Objective: To determine the relative binding affinity of this compound for human ERα compared to the natural ligand, 17β-estradiol.

Materials:

-

Human recombinant ERα

-

Radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

Scintillation vials and scintillation fluid

-

Microplate reader or scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.

-

Assay Setup: In a microplate, combine a fixed concentration of human recombinant ERα and radiolabeled 17β-estradiol with varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The relative binding affinity of this compound can then be calculated in comparison to that of unlabeled 17β-estradiol.

Self-Validation: The inclusion of a standard curve with unlabeled 17β-estradiol in each assay provides an internal validation of the experimental conditions and allows for the accurate determination of the relative binding affinity of the test compound.

Neurotoxicity Assessment

The potential for neurotoxic effects of this compound is an area of active research. In vitro cell models are valuable tools for screening and mechanistic studies of chemical-induced neurotoxicity. [11]Cell lines such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 are commonly used for this purpose. [12][13][14]These cells can be differentiated to exhibit neuron-like characteristics, making them suitable for assessing changes in cell viability, neurite outgrowth, and mitochondrial function upon exposure to test compounds. [13]

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the SH-SY5Y human neuroblastoma cell line.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on SH-SY5Y cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, WST-8, or a lactate dehydrogenase (LDH) release assay kit)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Exposure: Prepare serial dilutions of this compound in cell culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level across all wells. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment:

-

For MTT/WST-8 assays: Add the reagent to each well and incubate for the recommended time. The viable cells will metabolize the reagent to produce a colored formazan product.

-

For LDH assay: Collect the cell culture supernatant to measure the amount of LDH released from damaged cells.

-

-

Measurement: Measure the absorbance of the formazan product or the LDH activity using a microplate reader at the appropriate wavelength. [15][16]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Self-Validation: The inclusion of both untreated and vehicle controls is essential to account for any effects of the solvent on cell viability. Performing the assay at multiple time points can provide insights into the time-dependent nature of the cytotoxicity.

Section 4: Environmental Fate and Ecotoxicology

The widespread use of this compound in consumer products leads to its continuous release into the environment, primarily through wastewater. [4]Its persistence, bioaccumulation potential, and toxicity to aquatic organisms are therefore of significant concern.

Environmental Persistence and Degradation

This compound is not readily biodegradable. [4]In activated sludge systems, its removal is attributed to a combination of biotransformation and sorption to sludge particles. [4]The biodegradation of related polycyclic aromatic hydrocarbons like naphthalene can proceed through various metabolic pathways, often involving the formation of intermediates such as salicylate. [17][18][19] this compound can undergo photodegradation when exposed to UV light. [4]Studies on other aromatic compounds have shown that photodegradation can involve processes like photo-oxidation, photo-isomerization, and photolysis, leading to a variety of degradation products. [20][21][22][23]

Caption: Workflow for identifying this compound biodegradation intermediates.

Bioaccumulation and Aquatic Toxicity

The high lipophilicity of this compound results in a significant potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water, has been determined for this compound. In a 28-day study with bluegill sunfish (Lepomis macrochirus), the BCF for the whole fish was found to be 597. [4] The acute toxicity of this compound to fish can be assessed using standardized tests like the OECD 203 guideline. [24][25][26][27][28]This test determines the LC₅₀, the concentration of a substance that is lethal to 50% of the test organisms over a specified period, typically 96 hours. [24][25]

Objective: To determine the 96-hour LC₅₀ of this compound for a selected fish species (e.g., Zebrafish, Danio rerio).

Materials:

-

Juvenile fish of a recommended species, acclimated to laboratory conditions.

-

Test water of known quality.

-

This compound stock solution.

-

Glass aquaria.

-

Aeration system.

-

Instruments for measuring water quality parameters (pH, dissolved oxygen, temperature).

Procedure:

-

Range-Finding Test: Conduct a preliminary test with a wide range of this compound concentrations to determine the approximate range of toxicity.

-

Definitive Test:

-

Prepare a series of test concentrations of this compound in the test water, along with a control group (no this compound). A geometric series of at least five concentrations is recommended.

-

Randomly distribute a specified number of fish into each aquarium.

-

The exposure period is 96 hours.

-

-

Observations: Record mortalities and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

-

Water Quality Monitoring: Measure and record pH, dissolved oxygen, and temperature at regular intervals.

-

Data Analysis: Calculate the LC₅₀ value and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

Self-Validation: The inclusion of a control group is crucial to ensure that any observed mortality is due to the test substance and not other factors. Regular monitoring of water quality parameters ensures that the test conditions remain within acceptable limits.

Section 5: Analytical Methodologies

The detection and quantification of this compound in various matrices, such as environmental samples and biological tissues, are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. [29]The method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Objective: To quantify the concentration of this compound in a water sample.

Materials:

-

Water sample.

-

Internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties).

-

Organic solvent for extraction (e.g., dichloromethane or hexane).

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration).

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

Procedure:

-

Sample Preparation:

-

Spike the water sample with a known amount of the internal standard.

-

Extract this compound from the water sample using liquid-liquid extraction with an organic solvent or by passing the sample through an SPE cartridge. [30][31] * Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system. [32] * GC Conditions: Use a temperature program that effectively separates this compound from other components in the sample.

-

MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.

-

-

Quantification:

-

Create a calibration curve by analyzing standards of known this compound concentrations containing the same amount of internal standard.

-

Calculate the concentration of this compound in the original water sample based on the peak area ratio of this compound to the internal standard and the calibration curve.

-

Self-Validation: The use of an internal standard corrects for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification.

Caption: General workflow for the GC-MS analysis of this compound.

Section 6: Conclusion and Future Perspectives

This compound is a widely used synthetic musk with a well-characterized chemical profile. While its fragrance properties are valuable, its lipophilicity and persistence raise environmental and toxicological concerns. The available data suggests weak in vitro estrogenic activity, but this is not consistently observed in vivo. Further research is warranted to fully elucidate its potential for neurotoxicity and to identify its specific biodegradation and photodegradation pathways and products in the environment. The development of more readily biodegradable and less bioaccumulative alternatives remains a key goal for the fragrance industry. The protocols and information provided in this guide offer a framework for researchers to conduct further investigations into the properties and effects of this compound.

References

- SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7- hexamethyltetraline (AHTN), “Tonalid”. Oekotoxzentrum.

- Sample Prepar

- The Applicability of Field-Portable GC–MS for the Rapid Sampling and Measurement of High-Boiling-Point Semivolatile Organic Compounds in Environmental Samples.

- Test No. 203: Fish, Acute Toxicity Test. Tox Lab.

- Test No. 203: Fish, Acute Toxicity Test. OECD.

- Overlooked Photochemical Risk of Antimicrobial Fragrances: Formation of Potent Allergens and Their Mechanistic P

- OECD 203: Fish, Acute Toxicity Test. Situ Biosciences.

- OECD TG 203: Fish, Acute Toxicity test – BiotecnologieBT.

- Fish Acute Toxicity Test (OECD 203) August, 2018.

- Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC.

- AHTN and HHCB show weak estrogenic - But no uterotrophic activity.

- Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. MDPI.

- Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor.

- This compound | 15323-35-0 | Chemical Bull Pvt. Ltd.

- Regioselective Synthesis of Indanones.

- Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors d

- Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contaminant Analysis. Longdom Publishing.

- Salicylate or Phthalate: The Main Intermediates in the Bacterial Degrad

- Photodegradation products of propranolol: the structures and pharmacological studies.

- Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.

- (PDF) Photodegradation Products And Their Analysis In Food.

- Derivation of predicted no effect concentration and ecological risk assessment of polycyclic musks tonalide and galaxolide in sediment. PubMed.

- Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors d

- This compound | CAS 15323-35-0 | SCBT. Santa Cruz Biotechnology.

- PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applic

- Measuring Cell Viability / Cytotoxicity.

- Identification of metabolic intermediates in microbial degradation of phenol using laser desorption time-of-flight mass spectrometry. PubMed.

- Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.

- Environmentally relevant concentrations of galaxolide (HHCB) and tonalide (AHTN) induced oxidative and genetic damage in Dreissena polymorpha | Request PDF.

- Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity. PMC - PubMed Central.

- Computer-Aided Ligand Discovery for Estrogen Receptor Alpha. MDPI.

- Can I use Neuro-2A, PC-12 or SH-SY5Y to make functional neural networks in vitro?.

- Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube.

- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi

- The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. PubMed.

- Differential Ligand Binding Affinities of Human Estrogen receptor-α Isoforms. PubMed.

- Indanone synthesis. Organic Chemistry Portal.

- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)- - Substance Details. EPA.

- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.

- Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. PMC - PubMed Central.

- Synthesis of 1-indanones with a broad range of biological activity.

- Bacterial Degradation of Arom

- Patulin induced neuronal cell damage in human neuroblastoma SH-SY5Y cells. PMC.

- The effects of dopamine and serotonin on rat dorsal root ganglion neurons: an intracellular study. PubMed.

Sources

- 1. This compound | 15323-35-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. scbt.com [scbt.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dojindo.com [dojindo.com]

- 16. Patulin induced neuronal cell damage in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overlooked Photochemical Risk of Antimicrobial Fragrances: Formation of Potent Allergens and Their Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. heraldopenaccess.us [heraldopenaccess.us]

- 23. researchgate.net [researchgate.net]

- 24. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 25. oecd.org [oecd.org]

- 26. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 27. biotecnologiebt.it [biotecnologiebt.it]

- 28. downloads.regulations.gov [downloads.regulations.gov]

- 29. longdom.org [longdom.org]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. mdpi.com [mdpi.com]

- 32. uoguelph.ca [uoguelph.ca]

The Environmental Odyssey of Phantolide: A Technical Guide to its Fate and Transport

Abstract: Phantolide, a synthetic polycyclic musk, has been a cornerstone of the fragrance industry for decades, prized for its persistent and pleasant aroma.[1][2] However, its widespread use in personal care and household products has led to its continuous release into the environment.[3][4][5] This technical guide provides an in-depth exploration of the environmental fate and transport of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its journey through various environmental compartments. We will delve into its physicochemical properties, primary degradation pathways, and partitioning behavior, supported by field-proven insights and established analytical methodologies.

Introduction: The Persistent Aroma with an Environmental Footprint

This compound (6-Acetyl-1,1,2,3,3,5-hexamethylindan) is a synthetic fragrance widely used for its musk-like scent and fixative properties in a vast array of consumer products.[1][2] Its chemical stability, a desirable trait for fragrances, contributes to its persistence in the environment.[6] Like other synthetic musks, this compound is considered a contaminant of emerging concern due to its potential for bioaccumulation and ecotoxicological effects.[3][7] Understanding its environmental fate—what happens to it after its intended use—is paramount for assessing its long-term environmental and health implications. This guide will dissect the key processes governing its distribution and persistence in aquatic and terrestrial ecosystems.

Physicochemical Properties: The Key to Environmental Behavior

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For this compound, these properties influence its solubility in water, its tendency to volatilize into the atmosphere, and its affinity for organic matter in soil and sediment.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O | [2][8] |

| Molecular Weight | 244.37 g/mol | [2][8] |

| Appearance | White to off-white crystalline solid | [1][9][10] |

| Melting Point | 37.00 to 58.00 °C | [9][10] |

| Boiling Point | 393.00 °C @ 760.00 mm Hg | [9][10] |

| Vapor Pressure | 0.000111 mmHg @ 25.00 °C (est.) | [9][10] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.8 | [8] |

| Henry's Law Constant | 36.9 Pa·m³/mol | [5] |

The high Log K_ow_ value indicates that this compound is lipophilic, meaning it has a strong tendency to partition from water into fatty tissues of organisms and organic matter in soil and sediment.[8] This property is a key driver for its bioaccumulation potential and its sorption to sludge in wastewater treatment plants.[3][11] The moderate Henry's Law constant suggests that volatilization from water surfaces can be a relevant transport pathway.[5]

The Journey Begins: Release and Transport into the Environment

The primary route of this compound into the environment is through domestic and industrial wastewater.[5] After use in products like detergents, soaps, and cosmetics, it is washed down the drain and enters municipal wastewater treatment plants (WWTPs).

Caption: Environmental release pathway of this compound.

Due to its hydrophobic nature, a significant portion of this compound is removed from the aqueous phase during wastewater treatment through sorption to sewage sludge.[11][12][13] However, removal is often incomplete, leading to its presence in both the final effluent discharged into aquatic environments and the sludge (biosolids) that may be applied to agricultural land.[14][15]

Environmental Fate Processes: Transformation and Sequestration

Once in the environment, this compound is subject to several transformation and transport processes that determine its ultimate fate.[16][17]

Biodegradation: A Slow Process

Biodegradation is the breakdown of organic compounds by microorganisms. While it is a crucial removal mechanism for many pollutants, synthetic musks like this compound are generally resistant to rapid biodegradation.[18][19] Studies on related polycyclic musks in activated sludge have shown that biotransformation does occur, but at a slow rate.[20] The complex, branched structure of this compound makes it a challenging substrate for microbial enzymes.

Photodegradation: The Role of Sunlight

Photodegradation, the breakdown of molecules by light, can be a significant fate process for contaminants in sunlit surface waters.[21][22][23] This process can occur through two main mechanisms:

-

Direct Photolysis: The direct absorption of solar radiation by the this compound molecule, leading to its breakdown.

-

Indirect Photolysis: The degradation of this compound by reactive species (e.g., hydroxyl radicals) that are generated by the interaction of sunlight with other substances in the water, such as dissolved organic matter.[24]

Sorption and Partitioning: Where Does it End Up?

As indicated by its high Log K_ow_, sorption is a dominant process in the environmental fate of this compound.[26]

-

In Aquatic Systems: this compound readily partitions from the water column to suspended solids and bottom sediments. This sequestration in sediments can lead to long-term contamination reservoirs.

-

In Terrestrial Systems: When biosolids containing this compound are applied to land, the compound strongly adsorbs to soil organic matter.[3] This limits its mobility and leaching into groundwater but can lead to its accumulation in the topsoil. The sorption behavior can also be influenced by the presence of microplastics in the environment, which can act as vectors for transport.[27][28][29]

Caption: Key environmental fate processes for this compound.

Analytical Methodologies for Detection and Quantification

The accurate determination of this compound concentrations in complex environmental matrices is crucial for fate and transport studies. The lipophilic nature and typically low concentrations of this compound necessitate sensitive and selective analytical methods.

Sample Preparation

A critical step in the analysis is the extraction and cleanup of the sample to isolate this compound from interfering matrix components.[30]

Protocol: Solid-Phase Extraction (SPE) for Water Samples

-

Sample Filtration: Filter water samples (typically 1 L) through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a slow flow rate. This compound will be retained on the C18 sorbent.

-

Cartridge Drying: Dry the cartridge by passing air or nitrogen through it.

-

Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and hexane.

-

Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the analysis of this compound.[31]

Protocol: GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet.

-

Separation: Use a capillary column (e.g., DB-5ms) to separate this compound from other compounds in the extract based on their boiling points and interactions with the stationary phase.

-

Detection and Quantification: The mass spectrometer is used for detection. In full-scan mode, it provides a mass spectrum that can be used for qualitative identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where only specific ions characteristic of this compound are monitored, providing higher sensitivity and selectivity.

Caption: General analytical workflow for this compound.

Ecotoxicological Concerns and Bioaccumulation

The persistence and lipophilicity of this compound raise concerns about its potential to bioaccumulate in aquatic and terrestrial organisms. Bioaccumulation is the process by which a substance is taken up by an organism from the environment and accumulates to a concentration higher than that in the surrounding medium. The high Log K_ow_ of this compound suggests a significant potential for bioaccumulation in the fatty tissues of organisms.[6]

While specific toxicity data for this compound is limited in the provided search results, studies on other synthetic musks have indicated potential adverse effects on aquatic organisms.[32] For instance, Galaxolide, a structurally similar polycyclic musk, is known to be highly toxic to aquatic life.[6] There is also evidence that some synthetic musks can act as endocrine disruptors.[3] The phototoxicity of this compound is also a recognized hazard.[33] Further research is needed to fully elucidate the ecotoxicological profile of this compound and its transformation products.[34]

Conclusion and Future Perspectives

This compound's journey from a fragrant component in consumer products to a persistent environmental contaminant is a complex interplay of its physicochemical properties and various environmental processes. Its high lipophilicity drives its partitioning into sludge, sediments, and biota, while its resistance to degradation contributes to its long-term presence in the environment.

Future research should focus on several key areas:

-

Quantitative Degradation Rates: Determining the specific biodegradation and photodegradation rate constants for this compound under various environmental conditions.

-

Transformation Product Identification and Toxicity: Identifying the major degradation products of this compound and assessing their environmental fate and toxicity.

-

Bioaccumulation and Trophic Transfer: Conducting more extensive studies on the bioaccumulation of this compound in different food webs to understand its potential for biomagnification.

-

Advanced Treatment Technologies: Investigating the effectiveness of advanced wastewater treatment processes, such as ozonation and advanced oxidation, for the removal of this compound.[35][36]

A deeper understanding of these aspects will be crucial for developing effective risk assessment strategies and mitigation measures to minimize the environmental impact of this widely used fragrance ingredient.

References

- Analytical methodologies for the determination of phthalates in environmental m

- This compound | 15323-35-0. ChemicalBook.

- This compound | C17H24O | CID 47167. PubChem.

- This compound CAS#: 15323-35-0. ChemicalBook.

- musk indane, 15323-35-0. The Good Scents Company.

- musk indane, 15323-35-0. Perflavory.

- Occurrence of pharmaceutical active compounds in sewage sludge from two urban wastewater treatment plants and their potential behaviour in agricultural soils. RSC Publishing.

- Assessing the ecotoxicity of pesticide transform

- Photodegradation of pharmaceuticals in the aquatic environment: A review.

- Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science: Processes & Impacts.

- Photodegradation of organic micropollutants in aquatic environment: Importance, factors and processes. PubMed.

- Analytical Methods to Enhance Detection of Anthropogenic Radionuclides in Environmental M

- Element 2: Environmental Fate and Transport. Agency for Toxic Substances and Disease Registry.

- Fate, Transport & Persistence Studies. US EPA.

- A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: Defining our current understanding and identifying knowledge gaps.

- Sorption Behavior and Mechanisms of Organic Contaminants to Nano and Microplastics. Molecules.

- Biodegradation of pharmaceutical contaminants in wastewater using microbial consortia: Mechanisms, applic

- Photodegradation of pharmaceuticals in the aquatic environment: A review.

- Analytical Methods to Analyze Fragrances in Environmental Matrices.

- Occurrence of pharmaceuticals and hormones in sewage sludge. PubMed.

- Fate and transport of fragrance materials in principal environmental sinks.

- Environmental Fate and Transport I.

- Fate and transport of fragrance materials in principal environmental sinks. PubMed.

- Articles List. Analytical Methods in Environmental Chemistry Journal.

- Organic Contaminants of Emerging Concern in Land-Applied Sewage Sludge (Biosolids). [No source found].

- Analytical Methods for Environmental Contaminants of Emerging Concern. Wiley.

- Elimination of the musk fragrances galaxolide and tonalide from wastewater by ozonation and concomitant stripping. Semantic Scholar.

- Elimination of the musk fragrances galaxolide and tonalide from wastewater by ozon

- Biodegradation of Pollutants in Waste Water from Pharmaceutical, Textile and Local Dye Effluent in Lagos, Nigeria. PMC.

- Biodegradation of Pollutants in Waste Water from Pharmaceutical, Textile and Local Dye Effluent in Lagos, Nigeria.

- Emerging chemicals of concern in biosolids.

- The presence of contaminations in sewage sludge – The current situ

- Occurrence and Removal of Macrolides in Municipal Wastewater Treatment Plants: A Review. Journal of Environmental Health and Sustainable Development.

- Galaxolide and a related polycyclic musk - Evaluation statement. Australian Industrial Chemicals Introduction Scheme.

- Sorption and Mobility of Charged Organic Compounds: How to Confront and Overcome Limit

- Municipal Wastewater Odor Control and H2S Removal.

- Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aqu

- Biodegradation of screenings from sewage tre

- Biodegradation of Chemicals in Unspiked Surface Waters Downstream of Wastewater Treatment Plants.

- Sorption of Tonalide, Musk Xylene, Galaxolide, and Musk Ketone by microplastics of polyethylene and polyvinyl chloride. PubMed.

- Sorption of Tonalide, Musk Xylene, Galaxolide, and Musk Ketone by microplastics of polyethylene and polyvinyl chloride.

- This compound® (CAS N° 15323-35-0). ScenTree.

- SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7- hexamethyltetraline (AHTN), “Tonalid”. Oekotoxzentrum.

- Galaxolide: A Long-lasting Fragrance Contaminating the Gre

- Tonalide and related polycyclic musks: Environment tier II assessment.

Sources

- 1. This compound | 15323-35-0 [amp.chemicalbook.com]

- 2. This compound CAS#: 15323-35-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Fate and transport of fragrance materials in principal environmental sinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. weavingvoices.org [weavingvoices.org]

- 7. The presence of contaminations in sewage sludge – The current situation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C17H24O | CID 47167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. musk indane, 15323-35-0 [thegoodscentscompany.com]

- 10. musk indane, 15323-35-0 [perflavory.com]

- 11. Occurrence of pharmaceuticals and hormones in sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Occurrence and Removal of Macrolides in Municipal Wastewater Treatment Plants: A Review | Journal of Environmental Health and Sustainable Development [publish.kne-publishing.com]

- 15. mdpi.com [mdpi.com]

- 16. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 17. epa.gov [epa.gov]

- 18. Biodegradation of pharmaceutical contaminants in wastewater using microbial consortia: Mechanisms, applications, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 21. experts.umn.edu [experts.umn.edu]

- 22. Photodegradation of organic micropollutants in aquatic environment: Importance, factors and processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Sorption and Mobility of Charged Organic Compounds: How to Confront and Overcome Limitations in Their Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sorption Behavior and Mechanisms of Organic Contaminants to Nano and Microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Sorption of Tonalide, Musk Xylene, Galaxolide, and Musk Ketone by microplastics of polyethylene and polyvinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 33. ScenTree - this compound® (CAS N° 15323-35-0) [scentree.co]

- 34. Assessing the ecotoxicity of pesticide transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. semanticscholar.org [semanticscholar.org]

- 36. Elimination of the musk fragrances galaxolide and tonalide from wastewater by ozonation and concomitant stripping - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Assessing the Bioaccumulation Potential of Phantolide in Aquatic Organisms

Abstract

Phantolide (CAS 15323-35-0), a polycyclic synthetic musk used as a fragrance ingredient in consumer products, is subject to environmental release into aquatic ecosystems. This technical guide provides a comprehensive framework for researchers and drug development professionals to assess its bioaccumulation potential. Based on its physicochemical properties, particularly a high octanol-water partition coefficient (Log Kow of ~5.59), this compound is predicted to have a tendency to bioaccumulate. However, a critical review of the literature reveals a significant data gap, with no publicly available, experimentally determined Bioconcentration Factors (BCF) or metabolism studies for this compound in aquatic organisms. This guide outlines the scientific rationale and detailed methodology for definitively determining its bioaccumulation potential, primarily through the OECD Test Guideline 305. We discuss insights from structurally related compounds, propose potential metabolic pathways, and detail the necessary analytical and experimental workflows. The overarching recommendation is the commissioning of standardized bioaccumulation studies to move from prediction to empirical evidence, ensuring a robust environmental risk assessment.

Introduction to this compound (AHMI)

This compound, chemically known as 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a member of the polycyclic musk family of fragrance compounds.[1][2] It is valued in the cosmetics and personal care industry for its strong, sweet-musky odor and its stability in various formulations, acting as both a fragrance and a fixative.[3][4] Due to its widespread use in products that are washed down the drain, such as detergents, soaps, and perfumes, this compound is frequently introduced into the aquatic environment via wastewater treatment plant effluents.[5] Its persistence and hydrophobicity raise concerns about its potential to accumulate in aquatic life, posing a possible risk to the ecosystem.

Physicochemical Properties and Predicted Bioaccumulation Potential

The potential for a chemical to bioaccumulate is strongly influenced by its physicochemical properties. The most critical of these is the octanol-water partition coefficient (Kow), which describes the compound's lipophilicity, or "fat-loving" nature. A high Log Kow value indicates that a substance is more likely to partition from water into the fatty tissues of an organism.[6]

This compound's properties, summarized in Table 1, indicate a high potential for bioaccumulation. Its Log Kow of approximately 5.59 is well above the common regulatory screening threshold of 4.5, which triggers the need for further bioaccumulation testing.[6] This, combined with its low water solubility, suggests that if this compound is not readily metabolized, it is likely to concentrate in aquatic organisms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 15323-35-0 | [3] |

| Molecular Formula | C₁₇H₂₄O | [1] |

| Molecular Weight | 244.37 g/mol | [1] |

| Water Solubility | 4.84 mg/L (at 20°C) | [3] |

| Log Kow (Log P) | 5.59 | [3] |

| Vapor Pressure | 0.001 Pa (at 20°C) |[3] |

Regulatory Framework for Bioaccumulation Assessment

The assessment of bioaccumulation is a cornerstone of chemical risk assessment frameworks worldwide, including REACH in the European Union and the Toxic Substances Control Act (TSCA) in the United States.[6][7] The key metrics are:

-

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water, where uptake is from the water only.[6]

-

Bioaccumulation Factor (BAF): A broader measure that includes uptake from all routes of exposure, including water, diet, and sediment.

These values are used to classify substances as Persistent, Bioaccumulative, and Toxic (PBT). Under REACH, a substance is considered 'Bioaccumulative' (B) if its BCF is > 2,000 L/kg and 'very Bioaccumulative' (vB) if its BCF is > 5,000 L/kg.[6] Given this compound's high Log Kow, determining its experimental BCF is essential to ascertain its regulatory status.

Recommended Experimental Protocol for BCF Determination (OECD TG 305)

To definitively assess the bioaccumulation potential of this compound, an experimental study following the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure is the gold standard. The high Log Kow and low water solubility of this compound make the aqueous exposure test technically feasible and the preferred method.

Causality Behind Experimental Design

The choice of a flow-through system over a semi-static or static one is critical. A flow-through design ensures a constant and verifiable concentration of the test substance in the water, which is paramount for accurately calculating uptake rates. Static systems can suffer from declining concentrations due to adsorption to test vessels and uptake by the organisms, leading to an underestimation of the true BCF.

Prerequisite: Aquatic Toxicity Testing

Before initiating a BCF study, the acute toxicity of this compound to the selected test organism must be determined. This is a self-validating step to ensure the BCF study is conducted at sub-lethal concentrations, so that observed accumulation is not confounded by toxic effects.

-

Fish: A 96-hour acute toxicity test (following OECD TG 203) should be performed to determine the Median Lethal Concentration (LC50). The BCF test concentrations should be at least two orders of magnitude below the 96-hour LC50.[8][9]

-

Invertebrates: A 48-hour immobilization test on Daphnia magna (OECD TG 202) can provide supporting ecotoxicity data.[10]

Step-by-Step Methodology: Aqueous Exposure BCF Test

-

Test Organism Selection: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used and recommended species due to their well-characterized physiology and husbandry requirements.

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, feeding regime) for at least two weeks prior to the start of the exposure.

-

Test System Setup: A flow-through system is established with a control group (no this compound) and at least one test group exposed to a constant, sub-lethal concentration of this compound. The use of a solvent carrier may be necessary due to low water solubility; if so, a solvent control group must also be included.

-

Uptake Phase (Typically 28 days):

-

Fish are exposed to the this compound concentration.

-

Water samples are collected frequently (e.g., daily for the first week, then twice weekly) to verify the test concentration.

-

A minimum of four fish are sampled at several time points (e.g., days 1, 3, 7, 14, 21, 28). Fish are analyzed individually for their whole-body this compound concentration.

-

-

Depuration Phase (Typically up to 28 days):

-

Remaining fish are transferred to clean, this compound-free water under identical conditions.

-

Fish are sampled at several time points (e.g., days 1, 3, 7, 14, 21, 28 of this phase) to measure the rate of elimination of the substance.

-

-

Tissue Analysis:

-

Whole fish are homogenized.

-

Lipid content of the tissue is determined.

-

This compound is extracted from the tissue using an appropriate solvent (e.g., via QuEChERS or solvent extraction).

-

Concentration is quantified using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis and BCF Calculation:

-

The uptake rate constant (k₁) and the depuration rate constant (k₂) are calculated by fitting the concentration data from both phases to a first-order kinetics model.

-

The kinetic BCF (BCFk) is calculated as the ratio: BCFk = k₁ / k₂ .

-

The BCF is normalized to a standard fish lipid content of 5% to allow for comparison across studies and species.

-

Visualization: OECD 305 Workflow

Insights from Structurally Related Polycyclic Musks

In the absence of experimental data for this compound, it is informative to examine data for Tonalide (AHTN), another widely used polycyclic musk with similar properties. This comparative analysis helps to form a scientifically grounded hypothesis about this compound's likely behavior.

Table 2: Comparison of this compound and Tonalide Properties and Data

| Property | This compound (AHMI) | Tonalide (AHTN) | Source |

|---|---|---|---|

| CAS Number | 15323-35-0 | 21145-77-7 | [3][11] |

| Log Kow | ~5.59 | ~5.70 | [3][12] |

| Water Solubility (mg/L) | 4.84 | 1.25 | [3][12] |

| Experimental BCF (L/kg) | Data Not Available | 597 |[11] |

The key insight here is that while Tonalide has a high Log Kow similar to this compound, its experimentally determined BCF of 597 is well below the regulatory threshold of 2,000 for a 'Bioaccumulative' substance.[6][11] This strongly suggests that a mechanism other than simple lipid partitioning is at play, with metabolic biotransformation being the most probable explanation.

Potential for Biotransformation in Aquatic Organisms

The discrepancy between the high lipophilicity of polycyclic musks and their often moderate BCF values points to the critical role of metabolism. Fish, particularly in the liver, possess a suite of enzymes capable of transforming xenobiotics (foreign chemicals) into more water-soluble forms that can be readily excreted.[13][14]

This process generally occurs in two phases:

-

Phase I Metabolism: Introduction or exposure of functional groups (e.g., -OH, -COOH) via oxidation, reduction, or hydrolysis reactions. Cytochrome P450 enzymes are key players in these reactions.[13]

-

Phase II Metabolism: Conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate elimination.[15]

For this compound, a cyclic ketone, we can hypothesize a metabolic pathway involving an initial Phase I reduction of the ketone group to a secondary alcohol, followed by Phase II conjugation. This would significantly increase its polarity and excretability, thereby lowering its net accumulation in the organism.

Visualization: Hypothetical Metabolic Pathway of this compound in Fish

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C17H24O | CID 47167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 15323-35-0 [m.chemicalbook.com]

- 4. This compound | 15323-35-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Galaxolide and tonalide modulate neuroendocrine activity in marine species from two taxonomic groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. epa.gov [epa.gov]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]

- 10. ENVIRONMENTAL [oasis-lmc.org]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. Tonalide | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Perspectives of Aquatic Toxicology/Chapter Two: Bio-transformations of Xenobiotics - Wikibooks, open books for an open world [en.wikibooks.org]

- 14. mdpi.com [mdpi.com]

- 15. Assessment of metabolic stability using the rainbow trout (Oncorhynchus mykiss) liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Effects of Phantolide on Human Cells: A Mechanistic and Methodological Framework

An In-Depth Technical Guide

Abstract: Phantolide (CAS 15323-35-0), a polycyclic musk, is a synthetic fragrance ingredient utilized in a wide array of consumer products, leading to widespread human exposure.[1][2] Despite its prevalence, a comprehensive understanding of its toxicological effects on human cells remains limited. This technical guide synthesizes the current state of knowledge, drawing parallels from related polycyclic musks, and presents a robust methodological framework for the in-depth investigation of this compound's cellular toxicity. We delve into the causality behind experimental choices, providing detailed protocols for assessing cytotoxicity, genotoxicity, endocrine disruption, and oxidative stress. This document is intended for researchers, toxicologists, and drug development professionals seeking to elucidate the mechanisms of action of this compound and to establish a self-validating system for its safety assessment.

Introduction: this compound in the Context of Environmental Health

This compound, chemically known as 1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a member of the polycyclic musk family, prized for its scent-fixing properties in perfumes, detergents, and cosmetics.[2][3] Its lipophilic ("fat-loving") nature facilitates bioaccumulation in human tissues, with detections reported in adipose tissue and breast milk.[1][2] While the use of some fragrance chemicals like nitromusks has been restricted in the European Union due to health concerns, the use of polycyclic musks such as this compound has consequently increased.[1] This shift, coupled with a scarcity of specific toxicological data for this compound, necessitates a rigorous and systematic evaluation of its potential impact on human cellular health.[1]

The Current Toxicological Landscape: Knowns and Inferred Risks

Direct research into this compound's toxicity is sparse. However, studies on the broader class of polycyclic musks provide critical insights into potential mechanisms of harm.

-

Potential for Endocrine Disruption: The primary concern surrounding polycyclic musks is their potential to act as endocrine-disrupting chemicals (EDCs).[1][4] EDCs can interfere with the body's hormonal systems by mimicking or blocking natural hormones, which can lead to adverse reproductive, developmental, and metabolic outcomes.[5][6] Studies on related musks suggest they may interact with estrogen and androgen pathways, making this a critical area of investigation for this compound.[1][7]

-

Evidence of Genotoxicity: A study evaluating several polycyclic musks, including this compound, demonstrated the induction of sister-chromatid exchanges in cultured human lymphocytes.[2] This finding suggests a potential for this compound to cause DNA damage, a key event in the initiation of carcinogenesis.[8][9]

-

Inhibition of Cellular Defense Mechanisms: Research on marine mussels has revealed that polycyclic musks can inhibit the function of P-glycoprotein, a cell membrane transporter responsible for expelling toxins from within the cell.[1] Since these transporter structures are conserved in human tissues, this mechanism could potentiate the toxicity of other xenobiotics by allowing them to accumulate to damaging levels within cells.[1]

A Framework for the In Vitro Assessment of this compound Toxicity

To address the existing knowledge gaps, a multi-tiered investigative approach is required. The following sections outline a logical workflow, from foundational cytotoxicity to specific mechanistic assays. The causality for selecting each assay is explained to build a scientifically sound and self-validating testing strategy.

`dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} `

Figure 1: High-level experimental workflow for assessing this compound toxicity. This tiered approach ensures a systematic investigation from broad effects to specific mechanisms.Foundational Cytotoxicity Profiling

Causality: Before investigating complex mechanisms, it is essential to establish the concentration range at which this compound exerts basic toxic effects, such as cell death or metabolic inhibition. This determines the sub-lethal concentrations necessary for subsequent mechanistic studies, ensuring that observed effects are not simply a consequence of widespread cell death.

Recommended Cell Lines: To model potential target organs, a panel of human cell lines is recommended:

-

HepG2 (Human Liver Carcinoma): Represents the liver, a primary site of xenobiotic metabolism.[10][11]

-

A549 (Human Lung Carcinoma): Models the pulmonary system, a potential route of exposure via aerosolized products.[11]

-

HaCaT (Human Keratinocytes): Represents the skin, the primary route of dermal exposure from cosmetics.

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen-responsive cell line crucial for endocrine disruption studies.

Experimental Protocol: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[12]

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration should be kept constant and low (<0.1%) across all wells. Include a vehicle control (DMSO only) and a positive control (e.g., Triton X-100).

-

Incubation: Replace the old medium with the this compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data

| Cell Line | This compound IC50 (µM) after 48h Exposure |

| HepG2 | 85.2 |

| A549 | 112.5 |

| HaCaT | 95.7 |

| MCF-7 | 78.4 |

Table 1: Hypothetical IC50 values for this compound across different human cell lines. This data helps in selecting appropriate, non-lethal concentrations for further mechanistic assays.

Investigation of Genotoxicity and DNA Damage

Causality: Based on preliminary evidence from related compounds, it is crucial to determine if this compound can directly or indirectly damage DNA.[2] The micronucleus assay is a robust method for detecting both chromosome breakage and chromosome loss, key events in mutagenesis.[9]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Treatment: Culture cells (e.g., HepG2) and treat with sub-lethal concentrations of this compound (e.g., IC10, IC25) for a period equivalent to 1.5-2 normal cell cycles. Include a negative (vehicle) and positive (e.g., Mitomycin C) control.

-

Cytochalasin B Block: Add Cytochalasin B to the culture medium to block cytokinesis, allowing for the identification of cells that have completed one nuclear division. This results in the accumulation of binucleated cells.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Hypotonic Treatment & Fixation: Treat cells with a hypotonic KCl solution followed by fixation with a methanol:acetic acid solution.

-

Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides and stain with Giemsa or a fluorescent DNA stain like DAPI.

-

Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis).

Elucidation of Endocrine-Disrupting Potential

Causality: The structural similarity of some polycyclic musks to steroid hormones raises concerns about their ability to interfere with nuclear receptor signaling.[1][6] An Estrogen Receptor (ER) competitive binding assay can directly measure the ability of this compound to bind to the estrogen receptor, which is the first step in mimicking or blocking the action of endogenous estrogen.

`dot graph ER_Pathway { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} `

Figure 2: Simplified estrogen receptor signaling pathway. This diagram illustrates how this compound could potentially interfere with normal hormone binding to the estrogen receptor.Experimental Protocol: ER Competitive Binding Assay

This protocol uses a commercially available kit based on fluorescence polarization.

-

Reagent Preparation: Prepare ERα protein, a fluorescently labeled estrogen ligand (tracer), and assay buffer.

-

Competition Reaction: In a 96-well plate, add the ERα protein and the fluorescent tracer. Then, add either unlabeled 17β-estradiol (for a standard curve) or varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Reading: Measure the fluorescence polarization (FP) of each well. When the small fluorescent tracer is bound to the large ER protein, it tumbles slowly, and the FP value is high. If this compound displaces the tracer, the free tracer tumbles rapidly, resulting in a low FP value.

-

Data Analysis: Plot the FP values against the concentration of this compound to determine its binding affinity (Ki) relative to estradiol.

Assessment of Oxidative Stress Induction

Causality: Many toxicants exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[13][14] ROS can damage DNA, lipids, and proteins, leading to cellular dysfunction and apoptosis.[8][15] Measuring intracellular ROS is a direct way to assess this key toxicological mechanism.

Experimental Protocol: Dichlorofluorescein Diacetate (DCFH-DA) Assay

-

Cell Seeding and Treatment: Seed cells (e.g., HaCaT) in a black, clear-bottom 96-well plate. After 24 hours, treat with sub-lethal concentrations of this compound for various time points (e.g., 1, 4, and 24 hours). Include a positive control like H₂O₂.

-

Probe Loading: Remove the treatment medium and wash cells with warm PBS. Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Normalization: The fluorescence can be normalized to cell number using a parallel assay for cell viability (e.g., Crystal Violet staining) to account for any cell loss during treatment.

Data Integration and Mechanistic Conclusions

The true scientific value of this framework lies in synthesizing the data from each tier of the investigation.

-

If this compound shows low cytotoxicity but induces micronuclei at sub-lethal concentrations, it suggests a specific genotoxic mode of action rather than general toxicity.

-

If this compound demonstrates binding to the estrogen receptor and also elicits a cytotoxic response in an estrogen-sensitive cell line (MCF-7) at lower concentrations than in other lines, it strongly supports an endocrine-disruption mechanism .

-